4-(1H-tetrazol-5-yl)benzoic acid
Overview
Description
“4-(1H-tetrazol-5-yl)benzoic acid” is a chemical compound with the CAS Number: 34114-12-0 . Its molecular formula is C8H6N4O2 .
Synthesis Analysis
There are several papers related to the synthesis of compounds similar to “this compound”. For instance, one study discusses the synthesis of new compounds that had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy . Another research paper mentions the successful synthesis of a series of 4- (1 H -1,2,4-triazol-1-yl)benzoic acid hybrids .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrazole ring attached to a benzoic acid group . The average mass of the molecule is 190.159 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3 . The boiling point is 467.5±47.0 °C at 760 mmHg .
Scientific Research Applications
Crystal Structure Analysis
4-(1H-tetrazol-5-yl)benzoic acid demonstrates significant interactions in its crystal structure, including hydrogen-bonding and π–π stacking. These interactions link the molecules into a three-dimensional network, showcasing its potential in crystal engineering and structural chemistry (Guo-qing Li et al., 2008).
Coordination Polymers and Metal Complexes
This compound is instrumental in the formation of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers display varied structural topologies influenced by ligand modifications, which are essential for understanding metal-ligand interactions and developing materials with specific properties (Weichao Song et al., 2009).
Organic Synthesis
The compound is used in the synthesis of related benzoic acids via Cu(I) catalyzed C–N coupling, demonstrating its role in facilitating regioselective chemical reactions. This is crucial for organic synthesis, particularly in the development of specific molecular architectures (Z. Song et al., 2019).
Luminescent Sensory Applications
In the realm of sensory materials, a Zn(II) coordination polymer derived from 4-(1H-tetrazol-5-yl)-benzoic acid has shown remarkable selectivity and sensitivity as a luminescent sensor for Al3+ ions and nitroaromatic explosives in aqueous solutions. This highlights its potential in environmental monitoring and security applications (Xiao Zhang et al., 2017).
Safety and Hazards
“4-(1H-tetrazol-5-yl)benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives can interact with various biological targets, such as enzymes and receptors, due to their structural similarity to the carboxylate group .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with their targets, which could lead to changes in the target’s function .
Pharmacokinetics
The compound’s solubility in organic solvents like ethanol and acetone suggests it may have good bioavailability .
Result of Action
Some studies suggest that certain tetrazole derivatives can exhibit cytotoxic effects
Action Environment
It’s known that the compound is stable under normal conditions and should be stored under inert gas at 2-8°c .
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKBULKUEADYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314323 | |
Record name | 4-(1H-tetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34114-12-0 | |
Record name | 34114-12-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1H-tetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Tetrazol-5-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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